Rabacfosadine
Overview
Description
Rabacfosadine, sold under the brand name Tanovea, is a guanine nucleotide analog used primarily for the treatment of lymphoma in dogs . Developed by Gilead Sciences as GS-9219, it is a chain-terminating inhibitor of the major deoxyribonucleic acid (DNA) polymerases . This compound has shown significant efficacy in inhibiting DNA synthesis, resulting in S phase arrest and induction of apoptosis .
Preparation Methods
Rabacfosadine is synthesized through a series of chemical reactions involving enzymatic hydrolysis, deamination, and phosphorylation . The active metabolite, 9-(2-phosphonylmethoxyethyl)guanine (PMEG) diphosphate, is formed through these processes . Industrial production methods involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Rabacfosadine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
Rabacfosadine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide analogs and their interactions with DNA polymerases.
Biology: The compound is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction.
Medicine: this compound is primarily used in veterinary medicine for the treatment of lymphoma in dogs.
Mechanism of Action
Rabacfosadine exerts its effects by inhibiting DNA synthesis. The active form of the compound, PMEG diphosphate, is a chain-terminating inhibitor of DNA polymerases . This inhibition results in S phase arrest and induction of apoptosis, effectively halting the proliferation of cancer cells . The compound preferentially targets lymphoid cells, making it particularly effective in treating lymphoma .
Comparison with Similar Compounds
Rabacfosadine is unique in its structure and mechanism of action compared to other nucleotide analogs. Similar compounds include:
Fludarabine: Another nucleotide analog used in the treatment of hematologic malignancies.
Cladribine: Used for the treatment of hairy cell leukemia and multiple sclerosis.
Clofarabine: Used in the treatment of acute lymphoblastic leukemia.
This compound stands out due to its specific targeting of lymphoid cells and its reduced systemic toxicity compared to other similar compounds .
Properties
IUPAC Name |
ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSPEDQTHURSFQ-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N8O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235245 | |
Record name | GS-9219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859209-74-8 | |
Record name | N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859209-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabacfosadine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rabacfosadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GS-9219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RABACFOSADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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